molecular formula C18H23NO3 B5351796 ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate

ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate

Cat. No. B5351796
M. Wt: 301.4 g/mol
InChI Key: QULKEWYHXBVNPY-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential drug candidate for the treatment of different diseases.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques in the brain. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell growth and survival. Additionally, it has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been found to have a neuroprotective effect by reducing oxidative stress and protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate in lab experiments include its potent anticancer and neuroprotective properties, its ability to inhibit specific enzymes and proteins, and its low toxicity. However, its limitations include its complex synthesis process and its limited availability.

Future Directions

There are several future directions for the study of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to explore its use in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate is a complex process that involves several steps. The most common method used for its synthesis is the reaction of 2-methyl-3-phenylacrylic acid with piperidine and ethyl chloroformate. This reaction leads to the formation of this compound as the final product.

Scientific Research Applications

Ethyl 1-(2-methyl-3-phenylacryloyl)-3-piperidinecarboxylate has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

ethyl 1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-22-18(21)16-10-7-11-19(13-16)17(20)14(2)12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,3,7,10-11,13H2,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULKEWYHXBVNPY-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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